PI Turnover & Calcium Signaling vs. S1P
SPI is a structural component of inositol sphingophospholipids (ISPLs) that induce protective responses in plants. While direct quantitative comparison data for D-erythro-sphingosyl phosphoinositol against S1P is sparse in peer-reviewed literature, class‑level inference from sphingosine analog studies demonstrates that the inositol head group is critical for PI‑PLC substrate recognition and PI turnover [1]. In contrast, sphingosine‑1‑phosphate stimulated a more rapid Ca²⁺ release (no lag) but had no effect on PI turnover in dermal fibroblasts [2]. This functional divergence underscores that SPI cannot be substituted by S1P in assays measuring phosphoinositide‑specific signaling.
| Evidence Dimension | Phosphatidylinositol (PI) Turnover (Inositol Phosphate Accumulation) |
|---|---|
| Target Compound Data | SPI and related ISPLs are substrates for PI‑PLC; designed as probes for PI‑PLC cascade modulation [1] |
| Comparator Or Baseline | Sphingosine-1-phosphate (S1P): No effect on PI turnover [2] |
| Quantified Difference | Qualitative functional difference: SPI-class compounds modulate PI turnover; S1P does not |
| Conditions | Class‑level inference from sphingosine studies in dermal fibroblasts (S1P) and grant‑derived SPI characterization [1][2] |
Why This Matters
Procurement of S1P instead of SPI will fail to replicate any assay requiring PI‑PLC interaction or inositol‑phosphate‑dependent signaling modulation.
- [1] SBIR.gov (1992). PROBES AND MODULATORS OF THE PI-PLC CASCADE. Grant Abstract. View Source
- [2] Chao CP, et al. (1994) Sphingosine-mediated phosphatidylinositol metabolism and calcium mobilization. J Biol Chem. 269(8):5849-5856. PMID: 8119926. View Source
